![molecular formula C21H25ClO6 B579993 (1R)-1,4-脱水-1-C-[4-氯-3-[(4-乙氧基苯基)甲基]苯基]-D-葡萄糖醇 CAS No. 1469910-83-5](/img/new.no-structure.jpg)
(1R)-1,4-脱水-1-C-[4-氯-3-[(4-乙氧基苯基)甲基]苯基]-D-葡萄糖醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol is a complex organic compound with a unique structure that combines a glucitol backbone with a substituted aromatic ring
科学研究应用
(1R)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of advanced materials with unique properties, such as polymers or coatings.
作用机制
Target of Action
It is known that many compounds with similar structures have a broad spectrum of biological activities, interacting with multiple receptors .
Mode of Action
It is known that many similar compounds bind with high affinity to their targets, resulting in various biological effects .
Biochemical Pathways
Compounds with similar structures are known to influence a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The predicted boiling point is 6333±550 °C and the predicted density is 135±01 g/cm3 , which may impact its bioavailability.
Result of Action
It is known that many similar compounds have diverse biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol typically involves multiple steps, starting with the preparation of the glucitol backbone and the aromatic substitution. One common method involves the use of Friedel-Crafts alkylation to introduce the aromatic substituent onto the glucitol framework. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of advanced purification techniques, such as chromatography, to isolate the desired product.
化学反应分析
Types of Reactions
(1R)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to introduce functional groups such as hydroxyl or carboxyl groups.
Reduction: The compound can be reduced to modify the oxidation state of the aromatic substituents.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring.
相似化合物的比较
Similar Compounds
Similar compounds include other glucitol derivatives with substituted aromatic rings, such as:
- (1R)-1,4-Anhydro-1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-D-glucitol
- (1R)-1,4-Anhydro-1-C-[4-chloro-3-[(4-hydroxyphenyl)methyl]phenyl]-D-glucitol
Uniqueness
What sets (1R)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol apart from similar compounds is the specific combination of the ethoxy group and the chloro-substituted aromatic ring. This unique structure may confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
1469910-83-5 |
|---|---|
分子式 |
C21H25ClO6 |
分子量 |
408.9 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)20-18(25)19(26)21(28-20)17(24)11-23/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19-,20-,21-/m1/s1 |
InChI 键 |
RRYZEJFQBYDTNH-PFAUGDHASA-N |
SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(O3)C(CO)O)O)O)Cl |
手性 SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@H]3[C@@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)Cl |
规范 SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(O3)C(CO)O)O)O)Cl |
同义词 |
Dapagliflozin Impuirty; 1R-Dapagliflozin 1,4-Ahydro Form; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


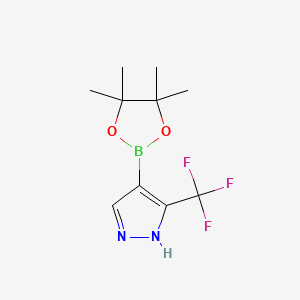
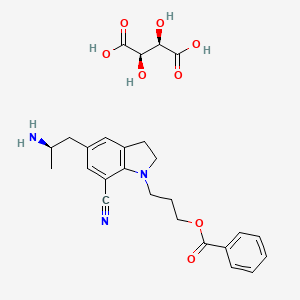
![1-[3-(Benzyloxy)propyl]-5-formylindoline-7-carbonitrile](/img/structure/B579919.png)
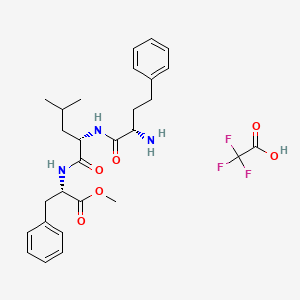
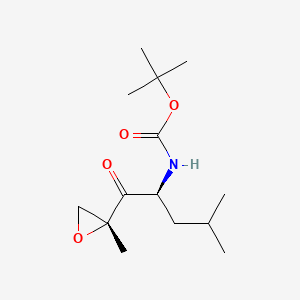
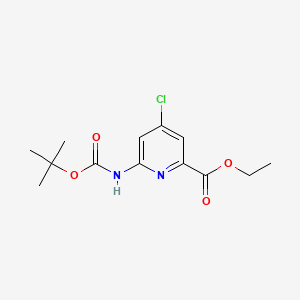
![2,2-Bis[4-[bis(p-nonylphenoxy)phosphinooxy]cyclohexyl]propane](/img/structure/B579926.png)
![5-[Bis[4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B579929.png)
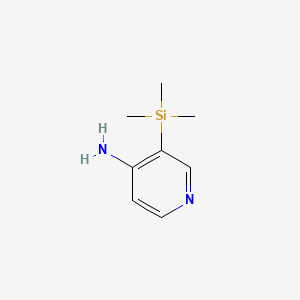
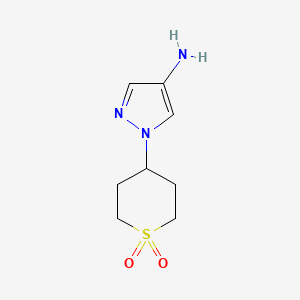
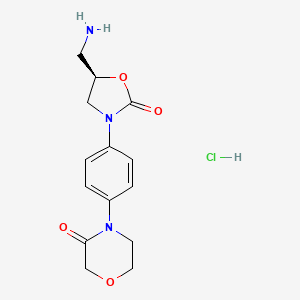
![1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B579933.png)
